![molecular formula C12H18N2O B1286172 3-[(4-Aminopiperidin-1-yl)methyl]phenol CAS No. 946679-47-6](/img/structure/B1286172.png)

3-[(4-Aminopiperidin-1-yl)methyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

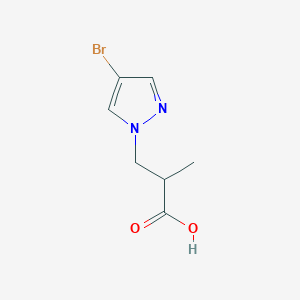

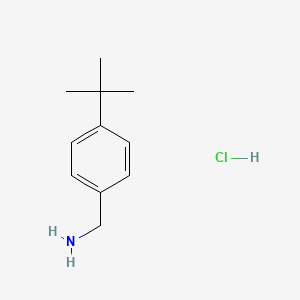

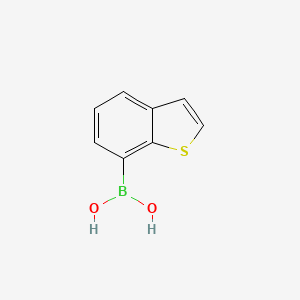

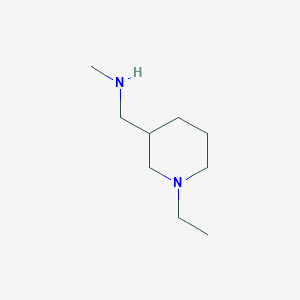

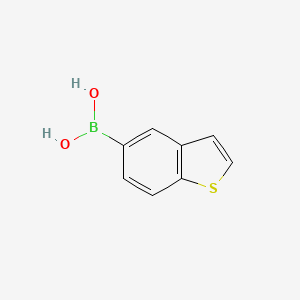

“3-[(4-Aminopiperidin-1-yl)methyl]phenol” is an organic compound . It is also known as APMP. The molecular formula of this compound is C12H18N2O , and its molecular weight is approximately 206.28 g/mol .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “3-[(4-Aminopiperidin-1-yl)methyl]phenol”, has been a subject of interest in various scientific fields . The synthesis of similar compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The molecular structure of “3-[(4-Aminopiperidin-1-yl)methyl]phenol” consists of a piperidine ring attached to a phenol group . The piperidine ring contains one nitrogen atom and five carbon atoms .

Chemical Reactions Analysis

The chemical reactivity of “3-[(4-Aminopiperidin-1-yl)methyl]phenol” and similar compounds is an important aspect of their study. Piperidine derivatives are often involved in various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Aplicaciones Científicas De Investigación

Role in Drug Design

Piperidines, which include the 4-aminopiperidin-1-yl group, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Synthesis of Piperidine Derivatives

The compound “3-[(4-Aminopiperidin-1-yl)methyl]phenol” can be used as a core structure for the synthesis of various piperidine derivatives . These derivatives have been synthesized for various pharmacological applications .

Anticancer Applications

Compounds bearing the “3-[(4-Aminopiperidin-1-yl)methyl]phenol” scaffold have shown promising results as anticancer agents . For instance, a derivative of this compound, referred to as “compound 30”, has demonstrated potent antiproliferative activities on H460, HCC827, H1975 cell lines .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

The compound “3-[(4-Aminopiperidin-1-yl)methyl]phenol” and its derivatives have been evaluated for the treatment of non-small cell lung cancer (NSCLC) . They have shown potential in targeting autophagy, a cellular process that is often dysregulated in cancer .

Induction of Cell Cycle Arrest

Research has shown that “compound 30”, a derivative of “3-[(4-Aminopiperidin-1-yl)methyl]phenol”, can induce G0/G1 phase cell cycle arrest in cancer cells . This can lead to the inhibition of cell proliferation, a key characteristic of cancer .

Induction of Apoptosis

In addition to inducing cell cycle arrest, “compound 30” has also been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells .

Induction of Autophagy

“Compound 30” has been found to induce autophagy in cancer cells . However, blocking autophagy with an autophagic inhibitor enhanced the anticancer activity of “compound 30”, suggesting that autophagy may play a cytoprotective role in “compound 30”-induced cancer cell death .

Potential for Combination Therapy

Given the cytoprotective role of autophagy in “compound 30”-induced cancer cell death, there is potential for using “compound 30” in combination with an autophagic inhibitor for the treatment of NSCLC . This could potentially enhance the anticancer activity of “compound 30” and provide a new therapeutic strategy for NSCLC .

Propiedades

IUPAC Name |

3-[(4-aminopiperidin-1-yl)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-4-6-14(7-5-11)9-10-2-1-3-12(15)8-10/h1-3,8,11,15H,4-7,9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAURZPJBMDKXCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589419 |

Source

|

| Record name | 3-[(4-Aminopiperidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Aminopiperidin-1-yl)methyl]phenol | |

CAS RN |

946679-47-6 |

Source

|

| Record name | 3-[(4-Aminopiperidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)

![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)

![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)